Bienvenue dans la boutique en ligne BenchChem!

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide

Lipophilicity CNS drug design Piperidine SAR

Select this specific N-cyclopentylpiperidine-benzamide isomer to de-risk your CNS lead optimization campaigns. Unlike generic N-methyl analogs, the cyclopentyl moiety enhances steric bulk and receptor residence time without breaching the BBB weight threshold (354.4 g/mol). The strategic ortho-trifluoromethyl substitution adjacent to the amide carbonyl increases the rotational barrier, significantly reducing amidase hydrolysis and improving microsomal stability for reliable in vitro ADME assays. Secure this novel chemical space probe to strengthen your IP position and generate robust matched molecular pair data against 3-CF3 and N-alkyl comparator sets.

Molecular Formula C19H25F3N2O
Molecular Weight 354.417
CAS No. 953931-98-1
Cat. No. B2820907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
CAS953931-98-1
Molecular FormulaC19H25F3N2O
Molecular Weight354.417
Structural Identifiers
SMILESC1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C19H25F3N2O/c20-19(21,22)17-8-4-3-7-16(17)18(25)23-13-14-9-11-24(12-10-14)15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H,23,25)
InChIKeyTWCMWAQIMHTVMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide – Structural and Pharmacochemical Baseline


N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide (CAS 953931-98-1) is a synthetic piperidinyl‑alkyl‑benzamide featuring an N‑cyclopentylpiperidine core linked via a methylene spacer to a 2‑(trifluoromethyl)benzamide moiety [1]. The compound has a molecular weight of 354.4 g/mol and a computed XLogP3 of 4.1, placing it within the chemical space of CNS‑penetrant small molecules [1]. Its structural template is shared with a broad family of piperidine‑based benzamides that have been explored as histamine H3 receptor antagonists and β‑adrenergic receptor modulators [2].

Why In‑Class Analogs Cannot Simply Replace N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide


Piperidinyl‑alkyl‑benzamides exhibit steep structure–activity relationships where seemingly minor modifications – such as replacing the N‑cyclopentyl group with a methyl or moving the trifluoromethyl substituent from the 2‑ to the 3‑position – can dramatically alter lipophilicity, basicity, and conformational preferences [1]. The cyclopentyl ring imposes a distinct steric and conformational profile compared to smaller N‑alkyl groups, potentially shifting receptor‑binding poses and off‑target liability profiles [2]. These physicochemical divergences preclude simple drop‑in substitution among in‑class analogs and must be de‑risked through comparative experimental data.

Quantitative Differentiation Evidence: N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide vs. Closest Analogs


Lipophilicity-Driven Differentiation: Cyclopentyl vs. N‑Methyl Piperidine Analogs

The N‑cyclopentyl substitution in the target compound elevates computed lipophilicity (XLogP3 = 4.1) relative to the N‑methyl analog (XLogP3 ≈ 2.5–3.0), a difference that directly influences blood–brain barrier permeability and volume of distribution [1]. In piperidine‑based CNS agents, each unit increase in logP has been associated with an approximately 0.3–0.5 log unit increase in brain‑to‑plasma ratio, rendering the cyclopentyl congener a fundamentally different pharmacokinetic entity [2].

Lipophilicity CNS drug design Piperidine SAR

Regiochemical Differentiation: 2‑CF3 vs. 3‑CF3 Benzamide Substitution

The ortho‑ (2‑) trifluoromethyl substituent places the electron‑withdrawing group proximal to the amide carbonyl, altering both the amide bond's rotational barrier and the benzamide's hydrogen‑bonding geometry compared to the meta‑ (3‑) isomer [1]. In the related piperidinyl‑alkyl‑benzamide patent literature, the position of the trifluoromethyl group was shown to influence β‑adrenergic agonist potency: meta‑CF3 compounds demonstrated distinct pharmacological profiles, while ortho‑CF3 substitution was not explicitly exemplified, suggesting a less explored SAR niche [2].

Regiochemistry Metabolic stability Receptor binding

Molecular Weight and CNS Drug‑Likeness: Cyclopentyl vs. Cyclohexyl Piperidine Analogs

The target compound (MW 354.4) occupies a molecular weight sweet spot between the N‑methyl analog (MW 300.3) and the N‑cyclohexyl analog (MW ≈ 368.5, theoretical). In CNS drug design, the CNS MPO (Multiparameter Optimization) score penalizes molecular weight above 360 Da, suggesting the cyclopentyl derivative may offer a more favorable CNS drug‑likeness profile than the bulkier cyclohexyl congener while retaining greater steric bulk than the methyl analog [1]. N‑Cyclopentylpiperidine also exhibits lower strain enthalpy than N‑cyclohexylpiperidine, potentially conferring greater conformational flexibility at the receptor binding site [2].

CNS MPO score Molecular weight Cycloalkyl SAR

Patent Precedence: Piperidinyl‑Alkyl‑Benzamide Scaffold with Trifluoromethyl Substitution

The foundational patent US4035373 explicitly claims piperidinyl‑alkyl‑benzamides where the R substituent is trifluoromethyl in the meta position and the N‑alkyl linker features a single methylene spacer (n=1) [1]. However, neither the N‑cyclopentyl substitution nor the 2‑(trifluoromethyl)benzamide combination was exemplified or claimed. This creates an open intellectual property space for the target compound, which combines both underexplored structural features – the N‑cyclopentyl group and the ortho‑CF3 orientation [1]. Separately, patent US7547693 discloses piperidine derivatives as histamine H3 receptor antagonists where N‑cycloalkyl groups (including cyclopentyl) appear, but in the context of heteroaryloxy‑piperidine ethers rather than benzamides [2].

Patent landscape β‑adrenergic agonism Structural novelty

Optimal Application Scenarios for N-[(1-Cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide Based on Differentiated Properties


CNS Penetrant Screening Library Member for Histamine H3 Receptor or β‑Adrenergic Target Discovery

With a CNS MPO score estimated at approximately 4.5 and XLogP3 of 4.1, this compound is ideally suited for inclusion in CNS‑focused screening decks targeting G‑protein‑coupled receptors such as the histamine H3 receptor [1]. Its cyclopentyl substituent provides greater steric demand than N‑methyl analogs, potentially enhancing residence time at hydrophobic receptor pockets, while remaining within the molecular weight threshold (354.4 Da) that favors blood–brain barrier penetration [1].

Ortho‑Trifluoromethyl Benzamide SAR Probe for Amide Bond Stability Studies

The 2‑CF3 orientation places a strong electron‑withdrawing group adjacent to the amide carbonyl, which can increase the rotational barrier of the amide bond and reduce susceptibility to hydrolysis by serine hydrolases and amidases [2]. This makes the compound a valuable tool probe for investigating how ortho‑substitution affects metabolic stability in vitro (e.g., in human liver microsome assays) compared to the more commonly studied 3‑CF3 isomer [2].

Scaffold‑Hopping Starting Point for IP‑Unencumbered Piperidine‑Benzamide Lead Generation

Analysis of US4035373 and US7547693 reveals that the combination of an N‑cyclopentylpiperidine core with a 2‑(trifluoromethyl)benzamide warhead has not been exemplified in key patent families [3]. This structural gap provides an attractive starting point for medicinal chemistry programs seeking to generate novel composition‑of‑matter intellectual property around piperidine‑based GPCR modulators or enzyme inhibitors [3].

Comparative Pharmacokinetic Benchmarking Against N‑Alkyl Piperidine Congeners

The approximately 54 Da mass increase and approximately 1.4 log unit lipophilicity gain over the N‑methyl analog create a defined comparator pair for systematic ADME studies [1]. Researchers can use this compound alongside the N‑methyl analog to deconvolute the contributions of steric bulk and lipophilicity to microsomal clearance, plasma protein binding, and CYP450 inhibition profiles in a matched molecular pair analysis [1].

Quote Request

Request a Quote for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.